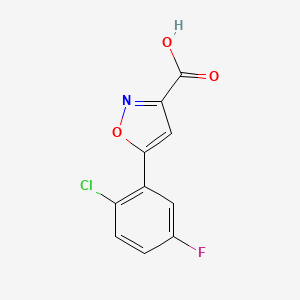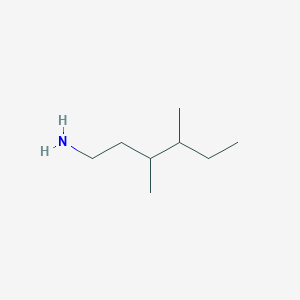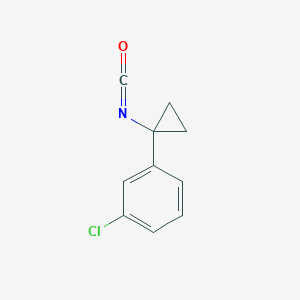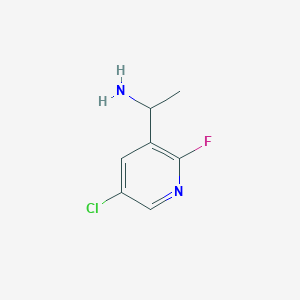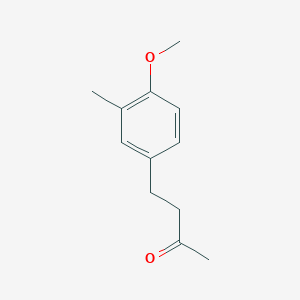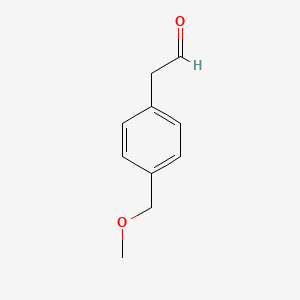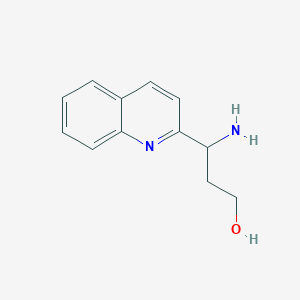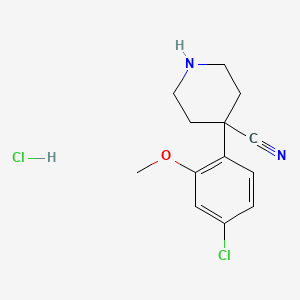
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a nitroso group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C, to facilitate the cyclization process . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps in achieving a purity of over 99.5% with a yield of approximately 59.5% . This method is cost-effective and generates minimal waste, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
科学的研究の応用
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several applications in scientific research:
作用機序
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter signaling pathways, which can have various physiological effects, particularly in the central nervous system.
類似化合物との比較
3-Chlorophenylpiperazine: Acts as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.
Uniqueness: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C10H11Cl2N3O |
|---|---|
分子量 |
260.12 g/mol |
IUPAC名 |
1-(2,3-dichlorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2 |
InChIキー |
IBXYJRGCUQRECX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


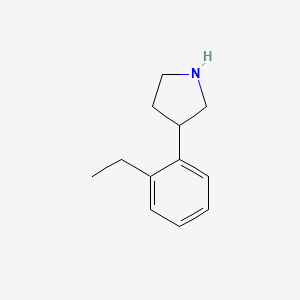
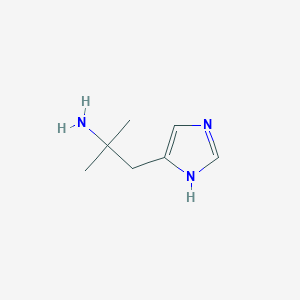
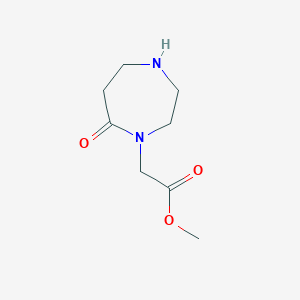
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)
